4-Bromo-2-nitropyridine

Descripción general

Descripción

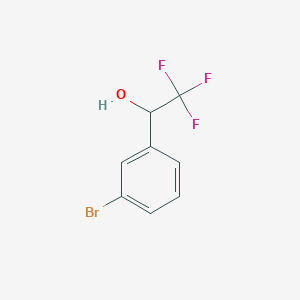

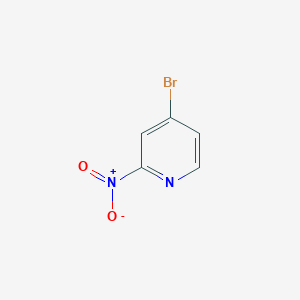

4-Bromo-2-nitropyridine is a chemical compound with the CAS Number: 909712-10-3 . It has a molecular weight of 203 and its molecular formula is C5H3BrN2O2 . It is stored in an inert atmosphere at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, can be achieved from pyridine N-oxide in a two-step approach . Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . Another method involves a one-step reaction process where 2-bromopyridine reacts with Glacial acetic acid, acetic anhydride, hydrogen peroxide, vitriol oil, MALEIC ANHYDRIDE, and sodium pyrosulfate .Molecular Structure Analysis

The InChI code for 4-Bromo-2-nitropyridine is 1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H . The exact mass of the compound is 201.937775 .Chemical Reactions Analysis

4-Bromo-2-nitropyridine partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . A second substitution takes place at the position ortho to the carbon carrying the acetamido group .Physical And Chemical Properties Analysis

4-Bromo-2-nitropyridine is a solid with a density of 1.8±0.1 g/cm3 . The boiling point is 305.1±22.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

- Field : Organic Chemistry

- Application : The nitropyridine pathway may represent a convenient strategy for the nucleophilic aromatic substitution of pyridines .

- Results : The outcomes of these reactions are substituted pyridines .

- Field : Organic Chemistry

- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results : The outcomes of these reactions are a series of 2-substituted-5-nitro-pyridines .

Nucleophilic Aromatic Substitution of Pyridines

Synthesis of 2-Substituted-5-Nitro-Pyridines

- Field : Agricultural Chemistry

- Application : Nitropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .

- Results : The outcomes of these syntheses are various herbicides and insecticides .

- Field : Organic Chemistry

- Application : 2-Bromo-5-nitropyridine was used in preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

- Results : The outcomes of these reactions are boc-protected (piperazin-1-ylmethyl)biaryls .

Synthesis of Herbicides and Insecticides

Preparation of Biaryls

Synthesis of 2-Pyridyl Analogs

- Field : Organic Chemistry

- Application : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .

- Results : The outcomes of these reactions are imidazo[4,5-c]pyridines .

- Field : Organic Chemistry

- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results : The outcomes of these reactions are a series of 2-substituted-5-nitro-pyridines .

- Field : Organic Chemistry

- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

- Results : The outcomes of these reactions are a series of 4-substituted-2-alkylamino-5-nitropyridines .

Synthesis of Imidazo[4,5-c]pyridines

Synthesis of 2-Substituted-5-Nitro-Pyridines

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

Safety And Hazards

Direcciones Futuras

4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

Propiedades

IUPAC Name |

4-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCQPYYTSNQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitropyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.